2-(Dimethylamino)-2-(thiophen-2-yl)acetic acid

Overview

Description

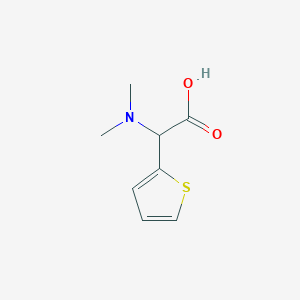

2-(Dimethylamino)-2-(thiophen-2-yl)acetic acid (CAS 1007878-98-9) is a heterocyclic carboxylic acid derivative with the molecular formula C₈H₁₁NO₂S and a molecular weight of 185.24 g/mol . Structurally, it features a thiophene ring substituted at the 2-position, linked to a dimethylamino group and an acetic acid moiety. Key physicochemical properties include a predicted density of 1.256 g/cm³, boiling point of 274.8°C, and a pKa of 1.40, indicating moderate acidity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-(thiophen-2-yl)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and dimethylamine.

Formation of Intermediate: Thiophene-2-carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

Amidation Reaction: The acid chloride is then reacted with dimethylamine to form the corresponding amide.

Hydrolysis: The amide is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-(thiophen-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may affect the carboxylic acid group or the thiophene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiophene derivatives, alcohols.

Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiophene, including 2-(dimethylamino)-2-(thiophen-2-yl)acetic acid, exhibit significant anticancer activity. A study highlighted that thiophene derivatives showed cytotoxic effects against various cancer cell lines, including MCF7 (human breast cancer) and A549 (lung cancer) cells. The compounds were tested using the SulfoRhodamine-B (SRB) assay, demonstrating IC50 values that suggest promising anticancer potential .

Mechanism of Action

The mechanism underlying the anticancer effects of this compound involves inducing apoptosis and cell cycle arrest in cancer cells. For instance, one study reported that certain derivatives led to G0/G1 phase arrest and increased subG0/G1 fractions, indicating apoptotic activity . This suggests that the compound may inhibit critical pathways involved in cancer cell proliferation.

Synthesis of Bioactive Compounds

The compound serves as a precursor for synthesizing various biologically active molecules. Researchers have utilized it in the development of mPGES-1 inhibitors, which are valuable in treating inflammation and cancer. In silico screening methods have identified 2-(thiophen-2-yl)acetic acid derivatives as suitable platforms for creating tighter mPGES-1 inhibitors with selective activity against cancer cell lines .

Synthesis Techniques

Common synthetic routes involve the reaction of 2-acetyl thiophene with other amines or heterocyclic compounds under reflux conditions. This method allows for the introduction of various functional groups that enhance biological activity .

Pharmacological Applications

Anti-inflammatory Agents

The compound's derivatives have been investigated for their potential as anti-inflammatory agents due to their ability to inhibit enzymes like mPGES-1, which is involved in prostaglandin synthesis during inflammatory responses. This inhibition can lead to reduced inflammation and pain .

Neuroprotective Effects

Emerging research suggests that some thiophene derivatives may also possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. Their ability to modulate inflammatory pathways in neural tissues could be beneficial in conditions like Alzheimer's disease .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-(thiophen-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the thiophene ring play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 2-(dimethylamino)-2-(thiophen-2-yl)acetic acid with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues with Modified Heterocycles or Substituents

Physicochemical and Electronic Comparisons

- Acidity: The pKa of this compound (1.40) is lower than that of 2-fluoro-2-(thiophen-2-yl)acetic acid (predicted ~2.5–3.0 for fluoro derivatives), reflecting the electron-donating dimethylamino group’s ability to stabilize the conjugate base .

- Lipophilicity: Substitution of thiophene with a trifluoromethylphenyl group (as in 2-(Dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetic acid) increases logP by ~1.5 units, enhancing membrane permeability .

- Synthetic Utility : Brominated derivatives (e.g., 2-(4-bromothiophen-2-yl)-...) serve as intermediates in Suzuki-Miyaura couplings, whereas Boc-protected analogs (e.g., Boc-(S)-2-Thienylglycine) are stable under acidic conditions, ideal for stepwise peptide synthesis .

Biological Activity

2-(Dimethylamino)-2-(thiophen-2-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethylamino group and a thiophene ring, which are known to influence its biological activity. The presence of the dimethylamino group enhances solubility and bioavailability, while the thiophene moiety contributes to its pharmacological properties.

Research indicates that this compound acts primarily as an inhibitor of the enzyme microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is crucial in the biosynthesis of prostaglandin E2 (PGE2), a mediator involved in inflammation and cancer progression. Inhibition of mPGES-1 can lead to reduced levels of PGE2, thereby potentially alleviating inflammatory responses and tumor growth.

Anticancer Activity

- Inhibition of Cell Proliferation : Studies have demonstrated that this compound exhibits selective inhibitory effects on cancer cell lines, particularly A549 lung cancer cells. The compound induced cell cycle arrest at the G0/G1 phase and increased subG0/G1 fractions, indicating apoptosis or necrosis effects at higher concentrations .

- IC50 Values : The most promising analogs derived from this compound showed IC50 values in the low micromolar range against A549 cells, suggesting strong anticancer potential compared to established drugs like CAY10526 .

Anti-inflammatory Effects

The compound's role as an mPGES-1 inhibitor suggests significant anti-inflammatory properties. By selectively inhibiting PGE2 production, it may mitigate various inflammatory disorders without the gastrointestinal side effects commonly associated with traditional NSAIDs .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | mPGES-1 inhibition | |

| Anti-inflammatory | Reduction of PGE2 levels | |

| Cytotoxicity | Induction of apoptosis in A549 cells |

Case Study: Inhibition Profile

In a study examining various derivatives, this compound was found to be more effective than several other compounds in reducing A549 cell viability. The results indicated that modifications to the thiophene structure could enhance or diminish anticancer activity, emphasizing the importance of structural optimization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(dimethylamino)-2-(thiophen-2-yl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : React thiophene-2-acetic acid derivatives with dimethylamine under basic conditions to introduce the dimethylamino group.

- Step 2 : Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst) to enhance yield. Polar aprotic solvents like DMF or THF are often preferred .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixture) to isolate the product.

Table 1 : Example Reaction Conditions

| Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Thiophene-2-acetic acid | Dimethylamine, DCC | DMF | 25–40 | 65–75 |

| Thiophene-2-carbonyl chloride | Dimethylamine | THF | 0–10 | 80–85 |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and dimethylamino group (δ 2.2–2.8 ppm for N(CH)) .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected m/z: Calculated for CHNOS: 193.06) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- First Aid : In case of inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

- Storage : Store in a cool, dry place (<25°C) away from oxidizers. Stability studies indicate decomposition above 40°C .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals like B3LYP with a 6-311++G(d,p) basis set to model electron density and frontier molecular orbitals (HOMO-LUMO gaps) .

- Applications : Predict sites for electrophilic/nucleophilic attacks (e.g., sulfur in thiophene or the carboxylate group).

Table 2 : Calculated Thermodynamic Parameters (B3LYP/6-311++G(d,p))

| Property | Value |

|---|---|

| HOMO (eV) | -6.2 |

| LUMO (eV) | -1.8 |

| ΔG (kcal/mol) | -45.3 |

Q. What experimental strategies can elucidate the compound’s biological activity and mechanism of action?

- Methodological Answer :

- In Vitro Assays : Screen for anti-inflammatory activity using LPS-induced cytokine release in macrophages (e.g., IL-6, TNF-α quantification via ELISA) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., -ligand competition) to identify affinity for GPCRs or ion channels .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze by LC-MS/MS to assess half-life (t) .

Q. How do environmental factors (pH, temperature) influence the compound’s stability and degradation pathways?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to pH 1–13 buffers at 40°C for 48 hours. Monitor degradation via HPLC.

- Degradation Products : Major products include thiophene-2-carboxylic acid (via hydrolysis) and dimethylamine (confirmed by GC-MS) .

Table 3 : Stability Under Different pH Conditions

| pH | % Degradation (48 hours) | Major Degradant |

|---|---|---|

| 2 | 5% | None detected |

| 7 | 15% | Thiophene-2-carboxylic acid |

| 12 | 90% | Dimethylamine |

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace thiophene with furan or vary the amino group) .

- Biological Testing : Compare IC values in enzyme inhibition assays (e.g., COX-2 or MAO-B) to correlate structure with activity.

Table 4 : SAR of Analogues

| Substituent | COX-2 IC (µM) | Notes |

|---|---|---|

| Thiophene-2-yl | 12.3 ± 1.2 | Reference |

| Furan-2-yl | 45.6 ± 3.8 | Reduced activity |

| N-Methylpiperidine | 8.9 ± 0.9 | Enhanced solubility |

Properties

IUPAC Name |

2-(dimethylamino)-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-9(2)7(8(10)11)6-4-3-5-12-6/h3-5,7H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTXXPZYOOORSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC=CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801273743 | |

| Record name | α-(Dimethylamino)-2-thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801273743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007878-98-9 | |

| Record name | α-(Dimethylamino)-2-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007878-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Dimethylamino)-2-thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801273743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.